REACTION_CXSMILES
|
[C:1](=[O:14])([O-])[O:2][C:3]1[CH:8]=CC=C[C:4]=1C(C)(C)C.[C:15]1([CH2:23][NH2:24])[CH:20]=[CH:19][C:18]([CH2:21][NH2:22])=[CH:17][CH:16]=1.[CH2:25](O)C>>[C:1]([NH:22][CH2:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:23][NH2:24])=[CH:16][CH:17]=1)([O:2][C:3]([CH3:4])([CH3:8])[CH3:25])=[O:14]
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Name
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|
Quantity
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2.7 mL
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Type
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reactant
|
Smiles
|
C(OC1=C(C=CC=C1)C(C)(C)C)([O-])=O
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)CN)CN
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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any solids were removed
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Type
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CUSTOM
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Details
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which leaves a yellow solution
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Type
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CONCENTRATION
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Details
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The solution was then concentrated to 10 mL
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Type
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ADDITION
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Details
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diluted with water (60 mL)
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Type
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EXTRACTION
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Details
|
followed by an extraction with dichloromethane (3×75 mL)
|
Type
|
EXTRACTION
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Details
|
followed by extraction with dichloromethane (3×75 mL)
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Type
|
WASH
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Details
|
washed with sodium bicarbonate (2×75 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated down to a white solid
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Type
|
CUSTOM
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Details
|
solid-phase synthesis methodologies”, Journal of Materials Chemistry, (2008), 18(41), pg 4917-4927)
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Name
|
|
Type
|
|
Smiles
|
C(=O)(OC(C)(C)C)NCC1=CC=C(C=C1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |